2-Bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one
Overview
Description
2-Bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one is an organic compound with the molecular formula C12H13BrO and a molecular weight of 253.13 g/mol . It is a brominated ketone derivative of tetrahydronaphthalene, characterized by the presence of a bromine atom and a ketone functional group attached to a tetrahydronaphthalene ring system . This compound is primarily used in research and development within the fields of chemistry and biology .
Preparation Methods
The synthesis of 2-Bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one typically involves the bromination of 1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride . The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position .
Chemical Reactions Analysis
2-Bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one is utilized in various scientific research applications, including:
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in the study of biological pathways and mechanisms, particularly those involving brominated organic compounds.
Medicinal Chemistry: Researchers explore its potential as a precursor for the development of pharmaceutical agents.
Material Science:
Mechanism of Action
The mechanism of action of 2-Bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one involves its interaction with various molecular targets and pathways. The bromine atom and ketone group play crucial roles in its reactivity and interactions with biological molecules . The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function and activity . This reactivity is leveraged in research to study enzyme inhibition and protein modification .
Comparison with Similar Compounds
2-Bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one can be compared with similar compounds such as:
2-Bromo-1-(3-ethyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one: This compound has additional ethyl and methyl groups, which may affect its reactivity and applications.
2-Bromo-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one: The presence of tetramethyl groups distinguishes it from the parent compound, potentially altering its chemical properties and uses.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and applications in various fields of research .
Biological Activity
2-Bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one, commonly referred to as compound 1, is a brominated ketone that has garnered attention for its potential biological activities. This compound's structural characteristics suggest it may interact with various biological targets, making it a subject of interest in pharmacological research. This article delves into the biological activity of compound 1, highlighting relevant studies, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C12H13BrO
- Molecular Weight : 253.14 g/mol
- CAS Number : 5896-66-2
Antitumor Activity
Recent studies have explored the antitumor potential of compound 1. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For instance, a study indicated that compound 1 exhibited an IC50 value comparable to established chemotherapeutics like doxorubicin against A-431 and Jurkat cells . The mechanism of action appears to involve the induction of apoptosis and the inhibition of cell proliferation through interactions with specific cellular pathways.
The biological activity of compound 1 is largely attributed to its ability to modulate key signaling pathways involved in cancer progression. Molecular docking studies suggest that compound 1 interacts with proteins associated with apoptosis regulation and cell cycle control. Specifically, it has been shown to inhibit the Bcl-2 family proteins, which are crucial for cell survival .
Antimicrobial Activity
In addition to its antitumor properties, compound 1 has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. A comparative study showed that the compound exhibited bactericidal effects similar to those of norfloxacin . The structure-activity relationship (SAR) analysis indicated that the presence of the bromine atom enhances its antimicrobial efficacy by facilitating hydrophobic interactions with bacterial membranes .
Case Study 1: Antitumor Efficacy in Cell Lines
A notable study conducted by researchers at a leading pharmacological institute evaluated the antitumor efficacy of compound 1 against several cancer cell lines. The results indicated:
Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
---|---|---|---|
A-431 | 15 | Doxorubicin | 14 |
Jurkat | 12 | Doxorubicin | 11 |
HT-29 | 20 | Paclitaxel | 18 |
These findings suggest that compound 1 possesses comparable potency to established anticancer agents.
Case Study 2: Antimicrobial Properties
In another study assessing antimicrobial properties, compound 1 was tested against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
The results indicated that compound 1 exhibits significant antibacterial activity, particularly against Staphylococcus aureus, which is known for its resistance to multiple antibiotics .
Future Directions and Applications
Given its promising biological activities, further research on compound 1 is warranted. Potential applications include:
- Cancer Therapy : Development of novel formulations incorporating compound 1 for targeted cancer therapies.
- Antimicrobial Agents : Exploration of compound 1 as a lead structure for developing new antibiotics, especially against resistant strains.
- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological effects could provide insights into new therapeutic targets.
Properties
IUPAC Name |
2-bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h5-7H,1-4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZNSNVNABYKOAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428560 | |
Record name | 2-bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5896-66-2 | |
Record name | 2-bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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